molecular formula C13H14N2O2 B016497 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 89193-16-8

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B016497
CAS No.: 89193-16-8
M. Wt: 230.26 g/mol
InChI Key: XYIOIOHRWLZCDM-UHFFFAOYSA-N
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Description

Penta-N-acetylchitopentaose is a pentameric chito-oligosaccharide composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds This compound is derived from chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions

Penta-N-acetylchitopentaose can be synthesized through enzymatic and chemical methods. One common approach involves the use of chitinase enzymes to hydrolyze chitin into smaller oligosaccharides, including penta-N-acetylchitopentaose. The enzymatic process typically requires specific conditions such as optimal pH, temperature, and enzyme concentration to achieve high yields.

Industrial Production Methods

Industrial production of penta-N-acetylchitopentaose often involves metabolic engineering of microbial cells, such as recombinant Escherichia coli. In one method, the nodC gene from Mesorhizobium loti is cloned into E. coli, leading to the production of chitin oligosaccharides, mainly penta-N-acetylchitopentaose. A two-step fermentation procedure is then developed, which involves the addition of glucose and precursor substrates to achieve high productivity .

Chemical Reactions Analysis

Types of Reactions

Penta-N-acetylchitopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using chitinase enzymes under optimal pH and temperature conditions.

    Oxidation: Chemical oxidation using reagents such as sodium periodate to introduce functional groups.

    Substitution: Chemical substitution reactions to introduce different functional groups, enhancing the compound’s reactivity and solubility.

Major Products Formed

The major products formed from these reactions include smaller chito-oligosaccharides, oxidized derivatives, and substituted compounds with enhanced properties for specific applications.

Scientific Research Applications

Penta-N-acetylchitopentaose has a wide range of scientific research applications:

Comparison with Similar Compounds

Penta-N-acetylchitopentaose is unique due to its specific structure and biological activities. Similar compounds include:

Compared to these similar compounds, penta-N-acetylchitopentaose has distinct properties and applications, particularly in plant defense and nodulation processes.

Properties

IUPAC Name

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIOIOHRWLZCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237568
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89193-16-8
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of ethyl acetoacetate (1.5 g, 11.5 mmol) and dimethylformamide dimethyl acetal (1.68 mL, 12.7 mmol) was stirred at 120° C. for 2 hours. The reaction solution was cooled to room temperature, and a solution of phenyl hydrazine hydrochloride (1.67 g, 11.5 mmol) in ethanol (30 mL) was then added thereto. The obtained mixture was stirred at 80° C. for 2.5 hours. The reaction solution was cooled to room temperature, and it was then concentrated under reduced pressure. The residue was purified with a fractionation purification apparatus (Biotage, ethyl acetate:hexane=1:19-3:7), so as to obtain the title compound (2.32 g, 87%) in the form of a yellow oily product.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.68 mL
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed by single-crystal X-ray diffraction?

A1: Single-crystal X-ray diffraction analysis confirms that this compound crystallizes in the monoclinic system with the space group P21/c and Z = 4. [] The unit cell parameters are a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. [] The structure exhibits intermolecular C-H···O interactions contributing to its stability, along with C-H···π interactions. []

Q2: How was this compound synthesized and characterized in the study?

A2: The synthesis involved a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine as starting materials. [] Characterization of the synthesized compound was carried out through various techniques including elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), UV-Visible (UV-Vis) spectroscopy, 1H NMR spectroscopy, and single-crystal X-ray diffraction. []

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